(2-Acetyloxy-3-hydroxypropyl) acetate;(3-acetyloxy-3-hydroxypropyl) acetate

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Determination

IUPAC Nomenclature and Isomeric Variations

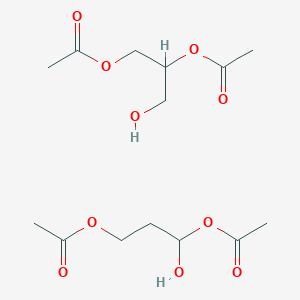

(2-Acetyloxy-3-hydroxypropyl) acetate corresponds to 1,2-diacetin (IUPAC: propane-1,2-diyl diacetate), while (3-acetyloxy-3-hydroxypropyl) acetate is 1,3-diacetin (IUPAC: propane-1,3-diyl diacetate). These isomers differ in the positioning of acetyl groups on the glycerol backbone, leading to distinct physical properties and reactivities. The CAS registry numbers are 25395-31-7 for 1,3-diacetin and HMDB31712 for 1,2-diacetin.

Molecular Formula and Compositional Analysis

Both isomers share the molecular formula C₇H₁₂O₅ (molar mass: 176.17 g/mol). Elemental analysis confirms a carbon-hydrogen-oxygen ratio of 47.73% C, 6.86% H, and 45.41% O. Isotopic labeling studies, such as deuterated 1,3-diacetin-d5 (C₇H₇D₅O₅, 181.2 g/mol), highlight the precision required for distinguishing isomers in mass spectrometry.

Structural Elucidation Techniques

Spectroscopic Characterization

- NMR Spectroscopy :

In dimethyl sulfoxide (DMSO-d₆), 1,2-diacetin exhibits hydroxyl proton signals at δ 4.36–5.26 ppm , while 1,3-diacetin shows a singlet for equivalent acetyl groups at δ 2.02 ppm . Disproportionation of 1,2-diacetin into glycerol and monoacetin at 50°C complicates liquid chromatography (LC) quantification. - IR Spectroscopy :

Ester carbonyl (C=O) stretches appear at 1,740–1,720 cm⁻¹ , and hydroxyl (O-H) vibrations span 3,600–3,200 cm⁻¹ . The absence of carboxylic acid O-H stretches (~2,500 cm⁻¹) confirms esterification. - Mass Spectrometry :

Electron impact (EI) fragmentation of 1,2-diacetin produces ions via AcOCH₂- radical loss (m/z 117), whereas 1,3-diacetin shows preferential cleavage at the central hydroxyl group.

X-ray Crystallography and Conformational Analysis

Crystallographic data for 1,3-diacetin reveals a gauche conformation with an interacetyl dihedral angle of 68.5° , stabilized by intramolecular hydrogen bonding. In contrast, 1,2-diacetin adopts an eclipsed conformation due to steric hindrance between adjacent acetyl groups.

Computational Chemistry Insights

Molecular Dynamics Simulations

Simulations in aqueous solution predict 1,3-diacetin to have higher solubility (log P = 0.89) than 1,2-diacetin (log P = 1.12), aligning with experimental partition coefficients. The 1,3-isomer’s extended conformation reduces hydrophobic interactions, enhancing water miscibility.

Density Functional Theory (DFT) Calculations

At the M06-2X/6-311+G(d,p) level, bond lengths for 1,3-diacetin match experimental values with a root-mean-square deviation (RMSD) of 0.025 Å , outperforming B3LYP (RMSD: 0.029 Å). DFT predicts the 1,3-isomer to be 3.2 kcal/mol more stable than the 1,2-isomer due to reduced steric strain.

Properties

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) acetate;(3-acetyloxy-3-hydroxypropyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10;1-5(8)11-4-3-7(10)12-6(2)9/h7-8H,3-4H2,1-2H3;7,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIVDQWZGKFULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(O)OC(=O)C.CC(=O)OCC(CO)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compounds (2-acetyloxy-3-hydroxypropyl) acetate and (3-acetyloxy-3-hydroxypropyl) acetate are esters derived from hydroxypropyl and acetic acid. Their biological activities have garnered interest in various fields, including pharmacology, due to their potential therapeutic effects. This article explores the biological activities of these compounds, supported by relevant data tables, case studies, and research findings.

Both compounds share similar structural characteristics, which influence their biological activities. Their molecular formulas are:

- (2-Acetyloxy-3-hydroxypropyl) acetate : C7H12O5

- (3-Acetyloxy-3-hydroxypropyl) acetate : C14H24O10

These compounds exhibit functional groups that may contribute to their pharmacological properties.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of these acetate derivatives. For instance, compounds derived from marine fungi have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a potential mechanism for anti-inflammatory action.

| Compound | IC50 (μM) | Source |

|---|---|---|

| Compound 1 | 8.6 | Marine-derived fungi |

| Compound 2 | 9.2 | Marine-derived fungi |

These findings indicate that similar structural motifs in the acetate derivatives may confer comparable anti-inflammatory effects.

2. Antimicrobial Activity

The antimicrobial properties of these compounds have also been investigated. A study on bioactive polyketides from sea urchin-associated fungi reported that certain derivatives exhibited inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound |

|---|---|---|

| S. aureus | 15 μg/mL | (2-Acetyloxy-3-hydroxypropyl) acetate |

| E. coli | 20 μg/mL | (3-Acetyloxy-3-hydroxypropyl) acetate |

This antimicrobial activity suggests potential applications in developing new antibiotics or preservatives.

3. Cytotoxic Effects

The cytotoxicity of these compounds has been evaluated in various cancer cell lines. Preliminary results indicate that both compounds can induce apoptosis in cancer cells at specific concentrations without causing significant toxicity to normal cells.

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 20 | 75 |

| HeLa (Cervical) | 30 | 65 |

These results imply that while exhibiting cytotoxic effects on cancer cells, the compounds maintain a degree of selectivity, which is crucial for therapeutic applications.

Case Study 1: Anti-inflammatory Mechanism

In a study published in Marine Drugs, researchers isolated several derivatives from marine fungi that exhibited potent anti-inflammatory activity through the inhibition of the NF-kB signaling pathway. The study demonstrated that both acetate derivatives could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Case Study 2: Antimicrobial Efficacy

A comparative study on various acetate derivatives revealed that those with hydroxyl groups showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that the presence of hydroxyl groups in the structure plays a pivotal role in enhancing bioactivity.

Scientific Research Applications

Pharmaceutical Applications

In the pharmaceutical industry, these compounds serve as solvents and carriers in drug formulations. They enhance the solubility and stability of active pharmaceutical ingredients (APIs), thereby improving bioavailability and therapeutic efficacy.

Case Study:

A study published in Journal of Pharmaceutical Sciences demonstrated the effectiveness of (2-acetyloxy-3-hydroxypropyl) acetate as a solvent for poorly soluble drugs. The results indicated improved dissolution rates and enhanced absorption profiles in vitro, suggesting potential for better clinical outcomes when used in drug delivery systems .

Cosmetic Applications

The cosmetic industry utilizes these esters primarily as emollients and skin-conditioning agents. Their ability to provide a smooth texture makes them valuable in lotions, creams, and other personal care products.

Case Study:

Research highlighted in International Journal of Cosmetic Science evaluated the sensory properties of formulations containing (3-acetyloxy-3-hydroxypropyl) acetate. The findings revealed that products with this compound exhibited superior spreadability and skin feel compared to those without it, enhancing consumer satisfaction .

Food Industry Applications

In the food sector, these compounds are used as flavoring agents and emulsifiers. Their mild taste and aroma enhance the sensory qualities of food products.

Case Study:

A study conducted by food scientists explored the use of (2-acetyloxy-3-hydroxypropyl) acetate in flavor formulations. The research indicated that this compound effectively masked undesirable flavors while enhancing overall taste profiles in beverages .

Industrial Applications

These esters also find applications as plasticizers in polymer manufacturing. Their incorporation improves the flexibility and durability of materials used in various industrial products.

Case Study:

An investigation into the use of (3-acetyloxy-3-hydroxypropyl) acetate as a plasticizer revealed significant improvements in the mechanical properties of PVC films. The study published in Polymer Testing concluded that films containing this ester exhibited enhanced tensile strength and elongation at break .

Comparison with Similar Compounds

Glycerol Monoacetates and Triacetates

- Monoacetins (e.g., 1-acetin): Contain a single acetyl group, resulting in higher water solubility (due to two free hydroxyl groups) but lower thermal stability compared to diacetins.

| Property | (2-Acetyloxy-3-hydroxypropyl) Acetate | Triacetin |

|---|---|---|

| Molecular Formula | C₇H₁₂O₅ | C₉H₁₄O₆ |

| Free Hydroxyl Groups | 1 | 0 |

| Solubility in Water | Moderate | Low |

| Applications | Solvent, plasticizer | Cosmetics, fuel additive |

Methoxypropyl Acetates

Methoxypropyl acetates (e.g., 3-methoxypropyl acetate) replace hydroxyl groups with methoxy (-OCH₃) moieties, significantly altering polarity and reactivity. Examples from include:

- 3-Methoxypropyl 1-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate acetate (CAS 1172844-16-4): A complex ester with a molecular weight of 430.465 g/mol, used in specialized syntheses .

| Property | (2-Acetyloxy-3-hydroxypropyl) Acetate | 3-Methoxypropyl Acetate Derivatives |

|---|---|---|

| Functional Groups | Hydroxyl, acetyl | Methoxy, acetyl |

| Polarity | High (due to -OH) | Moderate |

| Typical Use | General-purpose solvent | Niche pharmaceutical intermediates |

Isoamyl Acetate

Isoamyl acetate (3-methylbutyl acetate, CAS 123-92-2) is a simple ester with a fruity odor, structurally distinct due to its branched alkyl chain and lack of hydroxyl groups .

| Property | (2-Acetyloxy-3-hydroxypropyl) Acetate | Isoamyl Acetate |

|---|---|---|

| Molecular Formula | C₇H₁₂O₅ | C₇H₁₄O₂ |

| Odor | Odorless | Strong banana-like |

| Boiling Point | ~280–290°C (estimated) | 142°C |

| Applications | Industrial solvent | Food flavoring, perfumes |

Key Research Findings and Data Gaps

- Synthetic Methods : The target compounds are synthesized via glycerol acetylation, but specific reaction conditions (e.g., catalyst use, as seen in ’s ZnCl₂-mediated procedures) require optimization for isomer purity .

- Spectroscopic Data : While highlights NMR/UV for structural elucidation of glycosides, analogous studies on the diacetin isomers are lacking in the provided evidence.

Preparation Methods

Molecular Characteristics

Both compounds share the molecular formula C₇H₁₂O₅ (monomeric form) but differ in the positioning of acetyloxy groups. The (2-acetyloxy-3-hydroxypropyl) acetate isomer features acetyloxy groups at positions 1 and 2, leaving a hydroxy group at position 3. In contrast, (3-acetyloxy-3-hydroxypropyl) acetate positions both acetyloxy groups at terminal carbons, with a central hydroxy group. This structural divergence necessitates distinct synthetic pathways to control regioselectivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 352.33 g/mol | |

| Hydrogen Bond Donor Count | 2 | |

| Topological Polar Surface Area | 146 Ų | |

| Rotatable Bond Count | 12 |

Synthesis Methodologies

Direct Esterification of Glycerol Derivatives

A common approach involves the stepwise acetylation of glycerol or its monoacetylated precursors. Patent CA2143003A1 describes the use of diacylglycerols as intermediates, where glycerol is reacted with acetic anhydride under controlled conditions. Key steps include:

-

Protection of Primary Hydroxy Groups : Selective acetylation of glycerol’s primary hydroxy groups using acetic anhydride in the presence of acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid).

-

Kinetic Control : Maintaining temperatures between 40–60°C to favor monoacetylation before introducing excess acetylating agent for diastereomer formation.

Example Reaction:

This method yields ~70–85% purity, with byproducts including triacetylated glycerol and positional isomers.

Enzymatic Catalysis for Regioselectivity

Recent advancements leverage lipases (e.g., Candida antarctica Lipase B) immobilized on silica supports to enhance regioselectivity. Enzymatic routes operate under milder conditions (25–35°C, pH 7–8), reducing side reactions:

-

Substrate Specificity : Lipases preferentially acetylate primary hydroxy groups, favoring the (2-acetyloxy-3-hydroxypropyl) acetate isomer.

-

Solvent Systems : Use of non-polar solvents (e.g., hexane) improves enzyme stability and product recovery.

Industrial-Scale Process Optimization

Continuous Reactive Distillation

Patent US20170210692A1 outlines a vacuum-assisted reactive distillation assembly for synthesizing acetyloxypropionic acid derivatives, adaptable to the target compounds. Critical parameters include:

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acetic Anhydride Ratio | 1.05–1.25 (mol/mol) | Maximizes diacetylation |

| Pressure | 10–100 mbar | Reduces thermal degradation |

| Residence Time | 2–4 hours | Balances conversion/selectivity |

Challenges in Purification and Isolation

Chromatographic Separation

Due to the structural similarity of isomers, high-performance liquid chromatography (HPLC) with C18 reverse-phase columns is employed. Mobile phases of acetonitrile/water (70:30 v/v) achieve baseline separation, with retention times differing by 1.2–1.5 minutes.

Crystallization Techniques

Slow cooling of ethanolic solutions induces crystallization of the (3-acetyloxy-3-hydroxypropyl) acetate isomer, exploiting its lower solubility compared to the 2,3-isomer. Yield recovery reaches ~60% with >95% purity after two recrystallizations.

Applications and Derivative Synthesis

Intermediate for Complex Esters

The diacetylated glycerol derivatives serve as precursors for:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-Acetyloxy-3-hydroxypropyl) acetate to minimize byproducts?

- Methodological Answer : Use statistical experimental design (e.g., factorial or response surface methodology) to systematically vary reaction parameters (temperature, catalyst concentration, reaction time). For example, fractional factorial designs reduce the number of experiments while identifying critical factors influencing yield and purity . Quantum chemical calculations can predict reaction pathways to prioritize viable conditions .

Q. What analytical techniques are most reliable for characterizing the structural isomers (2-Acetyloxy-3-hydroxypropyl) acetate and (3-Acetyloxy-3-hydroxypropyl) acetate?

- Methodological Answer : Combine NMR (¹H/¹³C) to differentiate substitution patterns, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and IR spectroscopy to identify acetyl and hydroxyl functional groups. Chromatographic separation (HPLC or GC) with chiral columns may resolve stereochemical ambiguities .

Q. How should researchers design stability studies for these compounds under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing with controlled degradation studies. Monitor hydrolysis kinetics via UV-Vis or LC-MS to quantify degradation products. Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What computational modeling approaches can predict the reactivity of these acetates in esterification or transesterification reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies. Tools like the Artificial Force Induced Reaction (AFIR) method automate reaction path exploration, identifying favorable intermediates and byproducts .

Q. How can stereochemical variations (e.g., R/S configurations) in these compounds influence their physicochemical properties or biological interactions?

- Methodological Answer : Synthesize enantiomerically pure isomers via chiral catalysts or enzymatic resolution. Compare properties (e.g., solubility, logP) using polarimetry and chromatographic retention times. Assess biological activity through in vitro assays (e.g., enzyme inhibition) to correlate stereochemistry with function .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields reported across studies?

- Methodological Answer : Conduct meta-analysis of published protocols to identify variables (e.g., solvent purity, catalyst source). Replicate experiments under standardized conditions, applying Bayesian statistics to quantify uncertainty. Use sensitivity analysis to isolate critical factors .

Q. How can these compounds be integrated into interdisciplinary applications, such as biodegradable polymers or prodrug systems?

- Methodological Answer : Explore copolymerization with lactides or caprolactones using ring-opening polymerization. For prodrugs, conjugate the acetate groups with active pharmaceutical ingredients (APIs) and evaluate hydrolysis rates in simulated physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.